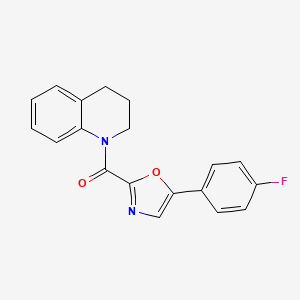

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone

Description

This compound features a dihydroquinoline scaffold linked to a 5-(4-fluorophenyl)oxazole moiety via a methanone bridge. Such structural attributes are common in bioactive molecules targeting enzymes or receptors in neurological and inflammatory pathways .

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-15-9-7-14(8-10-15)17-12-21-18(24-17)19(23)22-11-3-5-13-4-1-2-6-16(13)22/h1-2,4,6-10,12H,3,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTZNEFKKBCXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds containing the1,3,4-oxadiazole ring, such as this one, have a broad range of chemical and biological properties. They have been found to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity.

Mode of Action

It is known that 1,3,4-oxadiazole hybrids with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

It is known that compounds with similar structures can exhibit non-linear oral pharmacokinetics.

Result of Action

Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it can be inferred that this compound may have various molecular and cellular effects depending on the specific targets and pathways it interacts with.

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone represents a novel chemical entity with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C_{19}H_{16}F_{N}_{3}O_{3}, with a molecular weight of approximately 357.35 g/mol. The presence of both quinoline and oxazole moieties in its structure is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

- Aromatase Inhibition : Similar compounds have been shown to inhibit aromatase, an enzyme critical for estrogen biosynthesis. This inhibition can lead to reduced estrogen levels, which is beneficial in treating hormone-sensitive cancers such as breast cancer.

- Neuroprotective Effects : Research indicates that derivatives of quinoline compounds can exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are enzymes involved in neurotransmitter metabolism .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to the target compound. Notably:

- Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including human glioblastoma and breast adenocarcinoma . For instance, a study reported that a derivative showed significant antiproliferative effects at concentrations as low as 10 µg/mL against breast cancer cells.

- Mechanistic Insights : The inhibition of aromatase by these compounds results in decreased proliferation of estrogen-dependent tumors. Additionally, some derivatives showed promising results in inducing apoptosis in cancer cells through mitochondrial pathways .

Neuroprotective Activity

The neuroprotective effects have been substantiated through various assays:

- Enzyme Inhibition : Compounds derived from the quinoline structure demonstrated potent inhibition against AChE and MAOs, with IC50 values indicating high efficacy (e.g., IC50 = 0.28 µM for AChE) .

- Blood-Brain Barrier Penetration : Certain derivatives were found to effectively cross the blood-brain barrier (BBB), enhancing their potential for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Anticancer Study : A study conducted on a derivative with structural similarities to the target compound revealed a significant reduction in cell viability in MCF7 breast cancer cells, with a calculated IC50 value of 25 µM .

- Neuroprotection : Another investigation highlighted that a related compound exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting its potential for therapeutic use in neurodegenerative disorders .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Dihydroquinoline Core

Compound A: 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

- Key Differences: Substituents: 3,4-Dimethoxyphenyl and methyl groups on the dihydroquinoline core vs. unsubstituted core in the target compound. Heterocycle: Furan-2-yl replaces the 5-(4-fluorophenyl)oxazole.

- Furan’s lower aromaticity compared to oxazole may weaken target binding affinity .

Compound B: 2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone

Heterocyclic Moieties: Oxazole vs. Oxadiazole and Others

Compound C: (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanone

- Key Differences :

- Heterocycle : 1,3,4-Oxadiazole replaces oxazole.

- Substituent : Methoxy vs. fluorine.

- Impact :

Compound D: (8-(2-Hydroxy-3-(isopropylamino)propoxy)-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone

- Key Differences: Substituents: Pyridin-3-yl and isopropylamino-propoxy groups vs. fluorophenyl-oxazole.

- Impact: Pyridine introduces basicity, improving water solubility. The hydroxy-isopropylamino chain may enhance CNS penetration but increase molecular weight .

Data Table: Structural and Functional Comparison

Pharmacological Implications

- Target Compound: The fluorophenyl-oxazole group likely enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors), while the dihydroquinoline core supports intercalation in DNA or RNA targets.

- Analog-Specific Trends :

- Electron-withdrawing groups (e.g., nitro in Compound B) may improve covalent binding but increase toxicity.

- Bulky substituents (e.g., Compound D’s propoxy chain) could limit blood-brain barrier permeability despite solubility gains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.